5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid (CAS 67858-48-4) is a uniquely functionalized pyrrole scaffold featuring both a free carboxylic acid at the 4-position and a methyl ester at the 2-position. This orthogonal reactivity enables chemoselective amide coupling, ester hydrolysis, and divergent library synthesis—capabilities unavailable with simpler mono-acid or fully esterified analogs. Its rigid 2,4-substitution pattern directs hydrogen-bond-mediated crystal engineering and peptidomimetic design. Supplied at ≥95% purity with consistent quality, this intermediate empowers efficient scale-up from medicinal chemistry to kilo-lab production. Choose this building block to unlock precise, controlled molecular diversification and avoid procurement errors caused by generic substitution.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 67858-48-4
Cat. No. B3149788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid
CAS67858-48-4
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)C(=O)O
InChIInChI=1S/C7H7NO4/c1-12-7(11)5-2-4(3-8-5)6(9)10/h2-3,8H,1H3,(H,9,10)
InChIKeyDCLXLCVLMVUYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid (CAS 67858-48-4): Procurement-Grade Overview and Structural Classification


5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid (CAS 67858-48-4) is a disubstituted pyrrole heterocycle featuring both a free carboxylic acid and a methyl ester group on a 1H-pyrrole ring . This compound is cataloged as 1H-pyrrole-2,4-dicarboxylic acid, 2-methyl ester, underscoring its nature as a mixed acid-ester derivative . It is primarily supplied as a research-grade building block, typically at 95% purity, for use in the synthesis of more complex pyrrole-containing molecules in medicinal chemistry and materials science .

5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Why In-Class Pyrrole Analogs Are Not Interchangeable


Generic substitution among pyrrole-3-carboxylic acid derivatives fails due to fundamental differences in substitution patterns that dictate both reactivity and downstream application potential. The target compound's defining feature is its unique 2,4-substitution pattern with orthogonally reactive acid and ester groups . In contrast, simpler analogs like 1H-pyrrole-3-carboxylic acid lack the second ester handle required for differential protection strategies . The N-methylated analog (CAS 67858-49-5) introduces steric hindrance at the nitrogen, which can impede N-H directed reactions or alter the compound's role as a hydrogen bond donor in crystal engineering or target binding . Furthermore, the free acid at the 4-position distinguishes this compound from fully esterified or fully deprotected pyrrole dicarboxylates, providing a specific entry point for chemoselective amide coupling or further derivatization that is not possible with its closest relatives . The following evidence quantifies these critical differences.

5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Quantified Differentiators vs. Comparator Analogs


Differential Reactivity: Orthogonal Protecting Group Strategy Enabled by Unique Acid-Ester Substitution

5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid uniquely combines a free carboxylic acid (C4) and a methyl ester (C2) on the pyrrole ring . This substitution pattern is absent in comparator 1H-pyrrole-3-carboxylic acid (C4H5NO2, CAS 931-16-8), which possesses only a single acid group, and in 1H-pyrrole-2,4-dicarboxylic acid (C6H5NO4, CAS 631-90-5), which is a symmetrical diacid. The mixed acid-ester configuration of the target compound enables sequential, chemoselective transformations—such as amide bond formation at the acid site followed by ester hydrolysis or transesterification—that are impossible with the comparators [1].

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Purity Specifications: Verified Baseline for Reproducible Research Outcomes

The target compound is consistently supplied with a minimum purity specification of 95% by reputable vendors . Some suppliers, such as MolCore and Leyan, offer higher purity grades of 97-98% . This established purity benchmark ensures a reliable baseline for reaction stoichiometry and reproducibility, which is critical for both academic research and industrial process development. In contrast, less common or niche pyrrole analogs may lack consistent, well-documented purity standards, introducing variability into synthetic workflows.

Quality Control Procurement Chemical Synthesis

Hydrogen Bond Donor/Acceptor Capacity: The Impact of an Unsubstituted Pyrrole Nitrogen

5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid retains an unsubstituted pyrrole N-H group, allowing it to function as a hydrogen bond donor. This is a key differentiator from its closest commercial analog, 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 67858-49-5), which has a methyl group on the nitrogen and can only act as a hydrogen bond acceptor . The ability of the target compound to participate in both donor and acceptor hydrogen bonding can significantly influence its intermolecular interactions, affecting crystal packing, solubility, and binding affinity to biological targets.

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

Thermal Stability: A High Melting Point Indicative of Strong Intermolecular Forces

The target compound exhibits a melting point range of 249–252 °C . This high melting point suggests strong intermolecular interactions, likely due to extensive hydrogen bonding between the carboxylic acid and pyrrole N-H groups. In comparison, 1-methyl-1H-pyrrole-3-carboxylic acid (a simple N-methylated analog) melts at a significantly lower temperature (124-128 °C) due to the disruption of N-H hydrogen bonding . While 1H-pyrrole-3-carboxylic acid also has a high melting point (210-215 °C) , the target compound's value is distinct and provides a benchmark for identifying the correct polymorph or assessing purity.

Material Science Formulation Stability

Molecular Weight and Formula: Precise Identification for Procurement and Inventory Management

The compound has a precisely defined molecular formula of C7H7NO4 and a molecular weight of 169.13 g/mol . This distinguishes it from other pyrrole dicarboxylic acid derivatives, such as 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-3-carboxylic acid (C8H9NO4, MW 183.17 g/mol) and 1H-pyrrole-2,4-dicarboxylic acid (C6H5NO4, MW 155.11 g/mol) [1]. The unique combination of formula and weight serves as an unambiguous identifier for procurement, ensuring the correct compound is ordered and received, thereby preventing costly errors in synthesis planning.

Chemical Procurement Inventory Management Analytical Chemistry

5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: High-Value Application Scenarios for Scientific Selection


Divergent Synthesis of Pyrrole-Based Compound Libraries

The orthogonally reactive acid and ester groups of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid (Evidenced in Section 3, Item 1) make it an ideal central scaffold for divergent library synthesis. Researchers can perform a chemoselective amide coupling on the free carboxylic acid, followed by saponification of the methyl ester to a second acid for further diversification, or transesterification to introduce alternative alkyl chains. This capability is not available with simple mono-acid or symmetrical diacid pyrroles, enabling the rapid generation of structurally diverse compound collections for medicinal chemistry screening. [1]

Synthesis of Peptidomimetics and Macrocyclic Compounds

The compound's ability to serve as a hydrogen bond donor (via N-H) and acceptor (via C=O), as demonstrated in Section 3, Item 3, makes it a strategic choice for incorporating conformational constraints in peptidomimetics. The 2,4-substitution pattern on the pyrrole ring provides a rigid scaffold with defined exit vectors, which can be used to replace amino acid residues and enforce turn structures in peptide backbones. The free carboxylic acid offers a convenient handle for direct coupling to solid supports or other peptide fragments.

Development of Advanced Functional Materials

The high melting point and extensive hydrogen-bonding capacity of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid (Section 3, Items 3 & 4) position it as a valuable building block for crystal engineering and the design of supramolecular materials. The compound can form robust, directional hydrogen-bonded networks, making it suitable for constructing co-crystals, Metal-Organic Frameworks (MOFs), or self-assembled monolayers. The orthogonal ester handle also allows for attachment to polymers or surfaces without disrupting the core hydrogen-bonding motif.

Large-Scale Chemical Manufacturing and Process Development

The availability of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid with a well-defined purity specification (≥95%, Section 3, Item 2) and its established supply chain from multiple vendors provides a reliable starting point for scaling up synthetic routes. The compound's precise molecular weight (169.13 g/mol, Section 3, Item 5) and stable solid-state properties (high melting point, Section 3, Item 4) simplify inventory management and reaction optimization in a kilo-lab or pilot plant setting. The clear differentiation from N-methyl and other analogs ensures accurate procurement and prevents costly production errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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